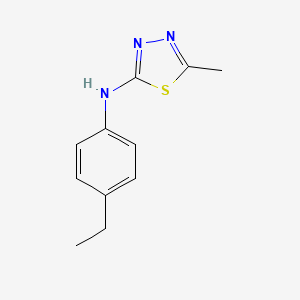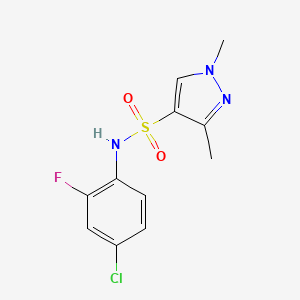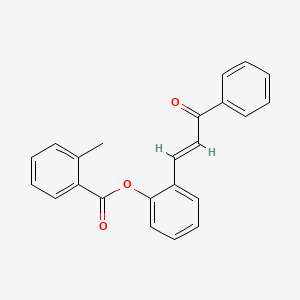![molecular formula C14H12ClN3O2 B5473336 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5473336.png)
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is a chemical compound with the molecular formula C14H12ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-chloroanilino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of o-chlorobenzoyl chloride with p-chloroaniline in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-6-2-4-8-12(10)18-14(20)17-11-7-3-1-5-9(11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCEFALAKLDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5473253.png)
![2-(4-BROMOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B5473267.png)
![[2-(ethylamino)pyrimidin-5-yl]-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5473273.png)

![4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide](/img/structure/B5473279.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5473283.png)
![3-ethyl-1-[3-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5473291.png)
![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5473306.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5473309.png)
![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-[2-(DIETHYLAMINO)ETHYL]-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B5473316.png)


![6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5473337.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5473352.png)
